molecular formula C19H19N3O4S B3018790 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 476462-35-8

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No. B3018790
CAS RN: 476462-35-8
M. Wt: 385.44
InChI Key: WACSLUHIIKSKLC-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide, also known as DM-99, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-99 is a member of the thiadiazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .

Triazole Derivatives in Drug Discovery

Triazole derivatives are structurally versatile and exhibit a range of biological effects. Due to their ability to bind with target molecules, they are valuable in drug discovery. The compound , with its triazole moiety, may serve as a scaffold for designing bioactive molecules .

Fungicides, Bactericides, and Herbicides

β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds. The compound’s structural features make it a potential candidate for these applications .

Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is of interest. The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to β-aminocarbonyl derivatives. These intermediates are valuable precursors for bioactive compounds, making the compound under study relevant in this context .

Imidazole Derivatives

While not directly related to the compound, the synthesis of 2,4,5-trisubstituted imidazoles is an area of research. These imidazole derivatives find applications in medicinal chemistry and materials science. However, further exploration is needed to establish direct connections between the compound and imidazole derivatives .

Structural Modifications and Bioactivity

Researchers can explore structural modifications of the compound to enhance its bioactivity. By introducing specific functional groups or altering the substituents, scientists may optimize its pharmacological properties. Investigating its interactions with biological targets could reveal additional applications .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACSLUHIIKSKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

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